Aprinocarsen Sodium

PKC-alpha Selectivity Antisense Oligonucleotide

Selective PKC-α inhibition without isoform cross-reactivity remains a key challenge. Aprinocarsen sodium is a sequence-specific antisense oligonucleotide that triggers PKC-α mRNA degradation, sparing PKC-η/ζ (IC₅₀ 50-100 nM). Key outcomes: • Tumor xenograft ID₅₀: 0.06-0.6 mg/kg/day (T-24, A549, Colo205) • Clinical benchmark: Phase III NSCLC dataset for efficacy threshold • Extensive toxicology & PK data publicly available Supplied as research-grade material with documented purity.

Molecular Formula C196H230N68Na19O105P19S19
Molecular Weight 6853 g/mol
CAS No. 331257-53-5
Cat. No. B15191323
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAprinocarsen Sodium
CAS331257-53-5
Molecular FormulaC196H230N68Na19O105P19S19
Molecular Weight6853 g/mol
Structural Identifiers
SMILESCC1=CN(C(=O)NC1=O)C2CC(C(O2)COP(=S)([O-])OC3CC(OC3CO)N4C=NC5=C4N=C(NC5=O)N)OP(=S)([O-])OCC6C(CC(O6)N7C=C(C(=O)NC7=O)C)OP(=S)([O-])OCC8C(CC(O8)N9C=CC(=NC9=O)N)OP(=S)([O-])OCC1C(CC(O1)N1C=C(C(=O)NC1=O)C)OP(=S)([O-])OCC1C(CC(O1)N1C=CC(=NC1=O)N)OP(=S)([O-])OCC1C(CC(O1)N1C=NC2=C1N=C(NC2=O)N)OP(=S)([O-])OCC1C(CC(O1)N1C=CC(=NC1=O)N)OP(=S)([O-])OCC1C(CC(O1)N1C=C(C(=O)NC1=O)C)OP(=S)([O-])OCC1C(CC(O1)N1C=NC2=C1N=C(NC2=O)N)OP(=S)([O-])OCC1C(CC(O1)N1C=NC2=C1N=C(NC2=O)N)OP(=S)([O-])OCC1C(CC(O1)N1C=C(C(=O)NC1=O)C)OP(=S)([O-])OCC1C(CC(O1)N1C=NC2=C1N=C(NC2=O)N)OP(=S)([O-])OCC1C(CC(O1)N1C=NC2=C(N=CN=C21)N)OP(=S)([O-])OCC1C(CC(O1)N1C=NC2=C1N=C(NC2=O)N)OP(=S)([O-])OCC1C(CC(O1)N1C=C(C(=O)NC1=O)C)OP(=S)([O-])OCC1C(CC(O1)N1C=C(C(=O)NC1=O)C)OP(=S)([O-])OCC1C(CC(O1)N1C=C(C(=O)NC1=O)C)OP(=S)([O-])OCC1C(CC(O1)N1C=CC(=NC1=O)N)OP(=S)([O-])OCC1C(CC(O1)N1C=NC2=C(N=CN=C21)N)O.[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+]
InChIInChI=1S/C196H249N68O105P19S19.19Na/c1-75-37-249(189(285)237-165(75)267)132-23-89(109(337-132)51-313-371(294,390)351-84-18-141(331-103(84)45-265)259-69-215-149-159(259)225-179(203)231-173(149)275)359-378(301,397)320-54-112-92(26-135(340-112)252-40-78(4)168(270)240-192(252)288)358-377(300,396)315-48-106-86(20-129(334-106)246-14-10-124(198)222-186(246)282)353-372(295,391)318-52-110-90(24-133(338-110)250-38-76(2)166(268)238-190(250)286)356-376(299,395)316-49-107-88(22-131(335-107)248-16-12-126(200)224-188(248)284)355-374(297,393)326-60-118-98(32-142(346-118)260-70-216-150-160(260)226-180(204)232-174(150)276)365-383(306,402)317-50-108-87(21-130(336-108)247-15-11-125(199)223-187(247)283)354-373(296,392)319-53-111-95(29-138(339-111)255-43-81(7)171(273)243-195(255)291)362-381(304,400)328-62-120-102(36-146(348-120)264-74-220-154-164(264)230-184(208)236-178(154)280)369-388(311,407)330-64-122-100(34-144(350-122)262-72-218-152-162(262)228-182(206)234-176(152)278)367-385(308,404)324-58-116-96(30-139(344-116)256-44-82(8)172(274)244-196(256)292)363-382(305,401)327-61-119-101(35-145(347-119)263-73-219-153-163(263)229-183(207)235-177(153)279)368-387(310,406)325-59-117-97(31-140(345-117)258-68-214-148-156(202)210-66-212-158(148)258)364-386(309,405)329-63-121-99(33-143(349-121)261-71-217-151-161(261)227-181(205)233-175(151)277)366-384(307,403)323-57-115-94(28-137(343-115)254-42-80(6)170(272)242-194(254)290)361-380(303,399)322-56-114-93(27-136(342-114)253-41-79(5)169(271)241-193(253)289)360-379(302,398)321-55-113-91(25-134(341-113)251-39-77(3)167(269)239-191(251)287)357-375(298,394)314-47-105-85(19-128(333-105)245-13-9-123(197)221-185(245)281)352-370(293,389)312-46-104-83(266)17-127(332-104)257-67-213-147-155(201)209-65-211-157(147)257;;;;;;;;;;;;;;;;;;;/h9-16,37-44,65-74,83-122,127-146,265-266H,17-36,45-64H2,1-8H3,(H,293,389)(H,294,390)(H,295,391)(H,296,392)(H,297,393)(H,298,394)(H,299,395)(H,300,396)(H,301,397)(H,302,398)(H,303,399)(H,304,400)(H,305,401)(H,306,402)(H,307,403)(H,308,404)(H,309,405)(H,310,406)(H,311,407)(H2,197,221,281)(H2,198,222,282)(H2,199,223,283)(H2,200,224,284)(H2,201,209,211)(H2,202,210,212)(H,237,267,285)(H,238,268,286)(H,239,269,287)(H,240,270,288)(H,241,271,289)(H,242,272,290)(H,243,273,291)(H,244,274,292)(H3,203,225,231,275)(H3,204,226,232,276)(H3,205,227,233,277)(H3,206,228,234,278)(H3,207,229,235,279)(H3,208,230,236,280);;;;;;;;;;;;;;;;;;;/q;19*+1/p-19/t83-,84-,85-,86-,87-,88-,89-,90-,91-,92-,93-,94-,95-,96-,97-,98-,99-,100-,101-,102-,103+,104+,105+,106+,107+,108+,109+,110+,111+,112+,113+,114+,115+,116+,117+,118+,119+,120+,121+,122+,127+,128+,129+,130+,131+,132+,133+,134+,135+,136+,137+,138+,139+,140+,141+,142+,143+,144+,145+,146+,370?,371?,372?,373?,374?,375?,376?,377?,378?,379?,380?,381?,382?,383?,384?,385?,386?,387?,388?;;;;;;;;;;;;;;;;;;;/m0.................../s1
InChIKeyJZMHCANOTJFLQJ-IEQBYLOXSA-A
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Aprinocarsen Sodium: Validated PKC-α Antisense Oligonucleotide


Aprinocarsen sodium (also known as ISIS 3521, LY900003, or Affinitak) is a 20-mer phosphorothioate antisense oligonucleotide (ASO) designed to specifically hybridize to the 3'-untranslated region of human protein kinase C-alpha (PKC-α) mRNA, thereby recruiting RNase H and promoting mRNA degradation [1]. This class of compound offers a unique mechanism of action distinct from traditional small-molecule kinase inhibitors, as it prevents the production of the PKC-α protein rather than inhibiting its enzymatic activity post-translationally. Having advanced through multiple Phase I, II, and III clinical trials for solid tumors, aprinocarsen sodium provides a well-characterized chemical probe for investigating PKC-α-dependent signaling pathways in oncology research [2].

Aprinocarsen Sodium: Unique Selectivity Profile


Substituting aprinocarsen sodium with a small-molecule PKC-α inhibitor (e.g., enzastaurin or ruboxistaurin) or an alternative antisense oligonucleotide without direct comparative data introduces significant experimental risk. While small molecules often target the highly conserved ATP-binding pocket of PKC isoforms, leading to off-target inhibition of related kinases (e.g., PKC-β or PKC-γ with IC50 values within 6- to 20-fold of PKC-α) , aprinocarsen sodium exhibits a distinct selectivity profile: it induces sequence-specific degradation of PKC-α mRNA without affecting the expression of other PKC family members such as PKC-η or PKC-ζ [1]. Furthermore, the clinical development program for aprinocarsen sodium, despite its negative Phase III outcome, provides a unique, publicly available toxicology and pharmacokinetic dataset for a phosphorothioate ASO in oncology [2]. This combination of mechanism, selectivity, and extensive in vivo characterization cannot be assumed for other PKC-α modulators, necessitating a detailed review of the specific evidence for aprinocarsen sodium.

Aprinocarsen Sodium: Head-to-Head Comparative Evidence


PKC-α mRNA Degradation vs. Small Molecule Inhibitors

Aprinocarsen sodium achieves selective reduction of PKC-α mRNA through a mechanism distinct from small molecule ATP-competitive inhibitors. In human bladder carcinoma T-24 cells, aprinocarsen sodium exhibited an IC50 of 50-100 nM for PKC-α mRNA reduction. Critically, it showed no effect on the expression of other PKC isoforms (PKC-η and PKC-ζ) [1]. In contrast, small molecule PKC inhibitors like enzastaurin exhibit off-target activity: while its IC50 for PKC-α is 39 nM, it also inhibits PKC-β, PKC-γ, and PKC-ε with IC50 values of 6 nM, 83 nM, and 110 nM, respectively . This demonstrates that aprinocarsen sodium provides isoform selectivity at the mRNA level that is mechanistically unattainable by ATP-competitive inhibitors.

PKC-alpha Selectivity Antisense Oligonucleotide

In Vivo Xenograft Efficacy vs. Control ASOs

In a direct head-to-head comparison using human tumor xenograft models in nude mice, aprinocarsen sodium (ISIS 3521) demonstrated sequence-specific, dose-dependent inhibition of tumor growth. The compound achieved ID50 values ranging from 0.06 to 0.6 mg/kg/day when administered intravenously, with efficacy observed against T-24 bladder, A549 lung, and Colo 205 colon carcinoma cell lines [1]. Three control phosphorothioate oligodeoxynucleotides, which did not target human PKC-α, had no effect on tumor growth at doses as high as 6 mg/kg [1]. This direct comparison validates that the observed in vivo antitumor activity is specific to the sequence of aprinocarsen sodium and its interaction with PKC-α mRNA, rather than a non-specific class effect of phosphorothioate ASOs.

Xenograft Efficacy Antisense Oligonucleotide

NSCLC Combination Therapy vs. Chemotherapy Alone

The clinical development of aprinocarsen sodium provides a unique, large-scale dataset for evaluating the addition of an antisense oligonucleotide to standard chemotherapy. In a randomized Phase III study of 670 patients with advanced non-small cell lung cancer (NSCLC), the addition of aprinocarsen sodium (2 mg/kg/day continuous infusion for 14 days) to a gemcitabine/cisplatin backbone resulted in a median overall survival of 10.0 months versus 10.4 months for the control arm (hazard ratio 1.05; P = 0.613) [1]. The objective response rate was 28.9% in the aprinocarsen arm compared to 35.0% in the control arm (P = 0.124) [1]. While the study did not demonstrate a clinical benefit, the data establish a clear, quantitative baseline for the expected lack of additive efficacy in this specific disease setting and regimen. This is a crucial reference point for researchers designing new combination studies with alternative PKC-α inhibitors or in different tumor types.

NSCLC Clinical Trial Combination Therapy

PKC-α Inhibition Potency vs. Ruboxistaurin

Aprinocarsen sodium exhibits superior potency for inhibiting PKC-α function compared to the clinically evaluated small molecule ruboxistaurin (LY333531). While aprinocarsen sodium reduces PKC-α mRNA with an IC50 of 50-100 nM [1], ruboxistaurin inhibits PKC-α enzymatic activity with an IC50 of 360 nM . Furthermore, ruboxistaurin is designed as a PKC-β inhibitor, with IC50 values of 4.7 nM and 5.9 nM for PKC-βI and PKC-βII, respectively, making it 76- and 61-fold selective for PKC-β over PKC-α . This quantitative difference highlights that for experiments focused specifically on PKC-α, aprinocarsen sodium provides both greater potency and superior target selectivity than ruboxistaurin.

Potency PKC-alpha Inhibitor Comparison

Aprinocarsen Sodium: Research & Industrial Applications


PKC-α Tumor Growth in Xenograft Models

Aprinocarsen sodium is an ideal tool for in vivo studies requiring specific and validated inhibition of PKC-α in tumor xenograft models. As demonstrated by Dean et al., the compound exhibits dose-dependent inhibition of tumor growth in T-24, A549, and Colo 205 xenografts with ID50 values of 0.06-0.6 mg/kg/day, while non-targeting control ASOs show no effect at doses up to 6 mg/kg [1]. This established model provides a robust, peer-reviewed framework for researchers seeking to explore the biological consequences of PKC-α knockdown in a whole-animal system, or for testing novel combination therapies where PKC-α modulation is a hypothesis-driven component.

Negative Benchmark for NSCLC Combination Therapy

For industrial or academic groups developing next-generation PKC-α inhibitors or antisense therapeutics for lung cancer, aprinocarsen sodium serves as a critical benchmark compound. The definitive Phase III data from Paz-Ares et al. (2006) show that adding aprinocarsen to a gemcitabine/cisplatin regimen in advanced NSCLC does not improve overall survival (HR 1.05, P=0.613) or response rate (28.9% vs. 35.0%, P=0.124) [2]. This dataset provides a clear, quantitative efficacy threshold that any novel PKC-α-targeted agent must surpass in preclinical models to warrant further development in this indication. It also offers a validated comparator for toxicology studies, as the trial documented a significant increase in grade 3/4 thrombocytopenia with aprinocarsen (P<0.0001) [2].

Selective PKC-α Pathway Probing

Researchers aiming to dissect PKC-α-specific signaling events from those mediated by other PKC isoforms should utilize aprinocarsen sodium. Its mechanism of mRNA degradation ensures that protein expression of PKC-η and PKC-ζ remains unaffected at concentrations that fully suppress PKC-α mRNA (IC50 50-100 nM) [1]. This contrasts sharply with small molecule PKC inhibitors like enzastaurin, which inhibit multiple PKC isoforms with sub-100 nM potency . By using aprinocarsen sodium, investigators can confidently attribute observed phenotypic changes to the selective loss of PKC-α, avoiding the confounding effects of pan-PKC inhibition.

ASO Pharmacokinetics & Safety Profiling

The extensive clinical and preclinical safety data available for aprinocarsen sodium make it a valuable reference standard for the development of new antisense oligonucleotide therapeutics. Phase I studies have established its maximum tolerated dose (MTD) of 24 mg/kg when administered as a 24-hour weekly infusion, with a characterized toxicity profile including transient neutropenia and effects on coagulation parameters (aPTT) [3]. This dataset provides a benchmark for comparing the safety and pharmacokinetic behavior of novel ASO chemistries or delivery formulations, enabling developers to assess whether their modifications result in a meaningful improvement over a well-studied phosphorothioate ASO.

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